![molecular formula C11H13NO B1581603 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 73644-95-8](/img/structure/B1581603.png)
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Vue d'ensemble
Description
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, also known as 3-methyl-4,5-dihydro-1H-benzodiazepine-2(3H)-one, is a heterocyclic compound with a central benzodiazepine ring. It is a structural analog of benzodiazepines, which are commonly used as anxiolytics, sedatives, and hypnotics. 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has been studied for its potential applications in medical and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Applications De Recherche Scientifique
1. Molecular Structure and Hydrogen-Bonded Assembly
- Research on benzazepine derivatives has shown that molecules like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be linked into various dimensional structures through hydrogen bonds. This property is significant in the study of molecular assemblies and crystal engineering (Guerrero et al., 2014).
2. Synthesis and Crystallography
- The compound has been synthesized through various reactions, demonstrating its versatility in chemical synthesis. X-ray crystallography has been used to determine configurations and structures of similar compounds, aiding in the understanding of their physical and chemical properties (Ihnatenko et al., 2021).
3. Antimicrobial and Analgesic Activity
- Novel series of compounds related to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one have shown significant antimicrobial and analgesic activities. This suggests potential applications in developing new drugs for treating infections and pain (Rajanarendar et al., 2013).
4. X-ray Diffraction Data
- X-ray diffraction data of compounds related to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one provide insights into their crystalline structures. This information is crucial for understanding their chemical behavior and potential applications (Macías et al., 2011).
5. Synthesis and Cytotoxicity
- Synthesis of related compounds and their evaluation for cytotoxic properties has been explored. This is essential in the field of medicinal chemistry, particularly in the development of anticancer drugs (Yempala et al., 2020).
6. Mass Spectral Analysis
- Mass spectral analysis of azepine derivatives has provided detailed insights into their fragmentation patterns under electronic ionization. This knowledge is vital for analytical chemistry and compound identification (Klyba et al., 2009).
7. Asymmetric Synthesis
- Research has developed methods for the asymmetric synthesis of related compounds, providing access to optically active derivatives. This is significant in the field of stereochemistry and the synthesis of chiral drugs (Shen et al., 2016).
Propriétés
IUPAC Name |
3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWUGHLFUVNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357362 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
73644-95-8 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

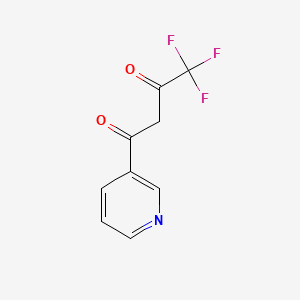

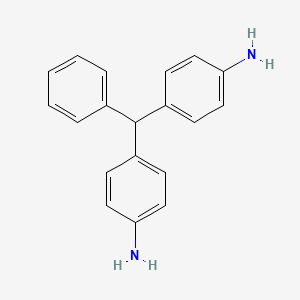
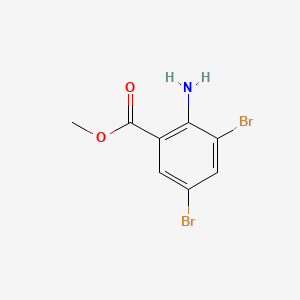
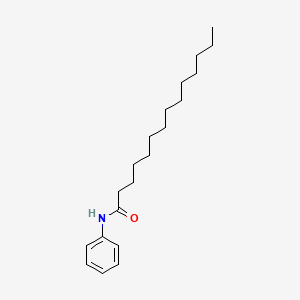

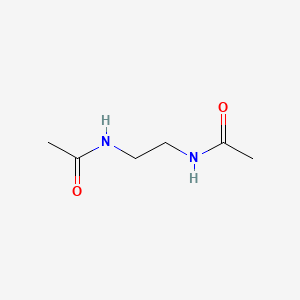
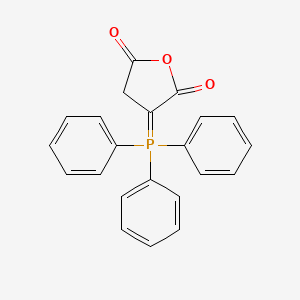
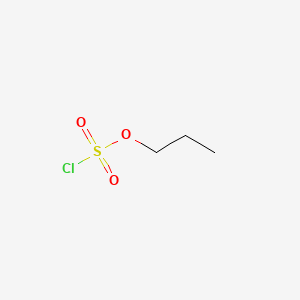
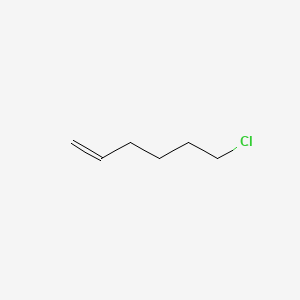
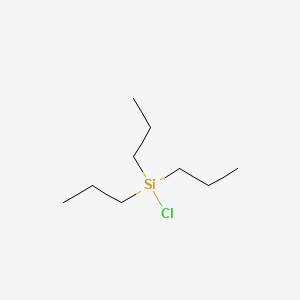
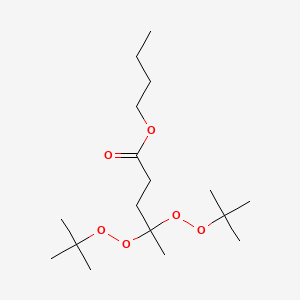
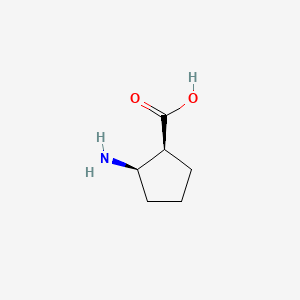
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)